2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide
描述
属性
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-2-29-17-9-7-16(8-10-17)23-19(28)13-30-20-12-11-18-24-25-21(27(18)26-20)14-3-5-15(22)6-4-14/h3-12H,2,13H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEQIERFVCNCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide , with the CAS number 852373-35-4, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 452.9 g/mol. The structural features include a triazole ring fused with a pyridazine moiety and an ethoxyphenyl acetamide side chain, which contribute to its biological activity.
Biological Activity Overview
The biological activities associated with 1,2,4-triazoles and their derivatives include:
- Antimicrobial Activity : Compounds with triazole structures have shown significant antimicrobial effects against various bacteria and fungi. For instance, derivatives have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.125 μg/mL against Staphylococcus aureus and other pathogens .
- Anticancer Properties : Triazole derivatives are being explored for their potential in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Anti-inflammatory Effects : Certain triazole compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways. For example, it has shown potential as an acetylcholinesterase inhibitor .
- Antioxidant Activity : The presence of sulfur in the structure may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .
- Interaction with Receptors : The compound may interact with specific receptors involved in pain and inflammation pathways, contributing to its analgesic effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin in some cases .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.5 |
| Pseudomonas aeruginosa | 1 |
Anticancer Research
In vitro studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines. A notable study reported a significant reduction in cell viability at concentrations as low as 10 μM for breast cancer cells .
Anti-inflammatory Effects
Research focusing on COX inhibition revealed that the compound exhibited selective COX-II inhibitory activity with an IC50 value of approximately 1.33 μM, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .
科学研究应用
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific kinases involved in cancer progression.
- Antimicrobial Properties : Derivatives of triazole compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents. For example:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 15 µg/mL Bacillus subtilis 10 µg/mL Pseudomonas aeruginosa 20 µg/mL
Research Applications
The compound's applications span multiple research domains:
- Pharmacology : Its ability to modulate enzyme activity makes it a candidate for drug development targeting cancer and infectious diseases.
- Biochemistry : Investigations into its interactions with metabolic pathways can provide insights into drug metabolism and efficacy.
Case Studies
Several studies have highlighted the potential of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibits cell proliferation in cancer cell lines through its action on growth factor receptors.
- Animal Models : In vivo studies indicated that varying dosages influenced the therapeutic outcomes, showcasing anti-inflammatory and anticancer properties at lower concentrations.
相似化合物的比较
Structural and Functional Comparison with Analogous Compounds
Structural Analogs with Triazolo-Pyridazine Cores
2.1.1. Substituent Variations on the Triazolo Ring
- Compound 891117-12-7: 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () Key Difference: Methyl group at position 3 of the triazolo ring instead of 4-chlorophenyl.
Compound 721964-51-8 : 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide ()
2.1.2. Variations in Linker and Side Chains
- Compound 763107-11-5: 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide () Key Difference: A triazole core (vs. triazolo-pyridazine) with bromophenyl and pyridinyl substituents.
2.2.1. Epigenetic Modulation
- Lin28-1632 (CAS 108825-65-6): N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () Activity: Inhibits Lin28/let-7 interaction, promoting differentiation in cancer stem cells (CSCs).
2.2.2. Kinase Inhibition
- Compound E-4b: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid () Activity: Demonstrates kinase inhibition with a melting point of 253–255°C, indicative of high crystallinity and stability. Comparison: The target compound’s acetamide side chain may reduce solubility compared to E-4b’s carboxylic acid group, impacting bioavailability .
Physicochemical Properties
常见问题
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis: Begin with intermediate preparation, such as coupling 4-chlorophenyl groups to the triazolopyridazine core via Ullmann or Buchwald-Hartwig amination . Monitor reaction progress using HPLC or TLC.
- Thioether Linkage: Introduce the thioacetamide group via nucleophilic substitution under inert atmosphere (N₂/Ar), using DMF as a solvent and K₂CO₃ as a base .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or DMF to enhance purity .
- Yield Optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiol to pyridazine) and temperature (70–90°C) to maximize product formation .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation: Assume GHS Category 2 hazards (acute toxicity, skin/eye irritation) based on analogs . Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters .
- Spill Management: Avoid dust generation; use wet sand or vermiculite for containment. Neutralize residues with 10% sodium bicarbonate before disposal .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Methodological Answer:
- Spectroscopic Analysis: Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass ±0.001 Da) .
- Crystallography: For crystalline derivatives, perform single-crystal X-ray diffraction to resolve bond angles and stereochemistry .
- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; target ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Core Modifications: Syntize analogs with substituent variations (e.g., replacing 4-ethoxyphenyl with 4-fluorophenyl or pyridinyl groups) to assess electronic effects .
- Bioisosteric Replacement: Substitute the triazolopyridazine core with triazolo[3,4-b]thiadiazine to evaluate metabolic stability .
- In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding affinity against targets like kinase domains or GPCRs .
Q. What experimental strategies resolve contradictions in reported toxicity data for analogs?
Methodological Answer:
- Comparative Tox Studies: Perform parallel assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) on this compound and structurally related analogs with conflicting hazard classifications (e.g., GHS Category 2 vs. no hazard ).
- Dose-Response Analysis: Use log-dose curves (EC₅₀/LC₅₀) to quantify toxicity thresholds in cell lines (e.g., HepG2, HEK293) .
- Metabolite Profiling: Identify reactive metabolites via LC-MS/MS to assess bioactivation potential linked to toxicity .
Q. How can researchers design assays to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification: Use affinity chromatography (immobilized compound on Sepharose beads) to pull down binding proteins from cell lysates .
- Pathway Analysis: Apply transcriptomics (RNA-seq) or phosphoproteomics (LC-MS/MS) to treated vs. untreated cells to map signaling pathways .
- Kinetic Studies: Measure enzyme inhibition (e.g., IC₅₀ for kinases) using fluorescence polarization assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity across studies?
Methodological Answer:
- Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed cell density, serum concentration) to minimize variability .
- Positive/Negative Controls: Include reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assay sensitivity .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to identify outliers and consensus trends .
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